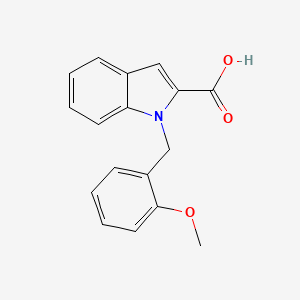![molecular formula C24H32N4O B3163264 1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one CAS No. 883540-44-1](/img/structure/B3163264.png)
1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one
Overview
Description
The compound is a complex organic molecule that contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . It’s a secondary amine and is also classified as a saturated heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, being a five-membered ring, would contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The pyrrolidine ring might undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .Scientific Research Applications
Receptor Affinity and Antagonistic Activities
1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one, due to its complex structure involving pyrrolidin-2-one and phenyl groups, might be involved in studies related to receptor affinity and antagonistic activities. Research on similar compounds, such as 2,3-diaryl-2H-1-benzopyrans, has demonstrated the importance of the position and nature of the side chain in determining their activity as estrogen receptor ligands and estrogen agonists-antagonists. For instance, compounds with a side chain at the para position of the 2-phenyl group showed significant activity, highlighting the potential of structurally related compounds in modulating receptor activities and exhibiting antiestrogenic effects (Sharma, Saeed, Durani, & Kapil, 1990).
Metabolic Pathways and Excretion
Studies on thiazole benzenesulfonamide derivatives, which share structural features with 1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one, have elucidated the metabolic pathways and excretion mechanisms in mammals. For example, research on a potent agonist of the human beta3-adrenergic receptor revealed the identification of various metabolites, including a pyridine N-oxide derivative and a primary amine resulting from N-dealkylation, in rat bile. This study provided insights into the biotransformation and potential routes of excretion for similar compounds, indicating the role of cytochrome P450 3A4 in their metabolism (Tang, Stearns, Miller, Ngui, Mathvink, Weber, Kwei, Strauss, Keohane, Doss, Chiu, & Baillie, 2002).
Pharmacokinetics and Bioavailability
The pharmacokinetics and bioavailability of compounds with structural similarities to 1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one have been extensively studied. Research on 3-pyridyl thiazole benzenesulfonamide beta3-adrenergic receptor agonists in various animals showed significant differences in systemic clearance and oral bioavailability. Such studies contribute to understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of structurally related compounds, which is crucial for drug development (Stearns, Miller, Tang, Kwei, Tang, Mathvink, Naylor, Chitty, Colandrea, Weber, Colletti, Strauss, Keohane, Feeney, Iliff, & Chiu, 2002).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-[[(1-ethylpyrrolidin-2-yl)methyl-(pyridin-2-ylmethyl)amino]methyl]phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-2-27-15-5-8-23(27)19-26(18-21-7-3-4-14-25-21)17-20-10-12-22(13-11-20)28-16-6-9-24(28)29/h3-4,7,10-14,23H,2,5-6,8-9,15-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCLZNYFZGJVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN(CC2=CC=C(C=C2)N3CCCC3=O)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine](/img/structure/B3163181.png)
![4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163190.png)
![4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3163198.png)
![6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3163203.png)
![N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine](/img/structure/B3163205.png)
![[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine](/img/structure/B3163206.png)




![4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)methyl]piperidine](/img/structure/B3163242.png)
![(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine](/img/structure/B3163250.png)
![N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine](/img/structure/B3163257.png)
